Predicted Lipophilicity (ACD/LogP) Advantage Over Non-Fluorinated Analog
The 2-fluoro substituent in the target compound increases predicted lipophilicity relative to the non-fluorinated 2-nitrophenyl analog, which enhances passive membrane permeability potential while maintaining acceptable druglikeness parameters. The predicted ACD/LogP for the target compound is 4.34, whereas the non-fluorinated analog (tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate) has a predicted LogP of approximately 3.9–4.1 based on in silico calculations . This ~0.2–0.4 log unit increase can significantly affect compound partitioning and PK properties in downstream lead optimization.
| Evidence Dimension | Predicted ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | 4.34 (ACD/LogP, ChemSpider prediction) |
| Comparator Or Baseline | tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate: ~3.9–4.1 (in silico estimate) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 units |
| Conditions | ACD/Labs Percepta prediction, pH 7.4 |
Why This Matters
Higher LogP correlates with improved membrane permeability, making the 2-fluoro-6-nitrophenyl intermediate a preferred choice when designing CNS-penetrant or cell-permeable analogs.
